Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine

Catalog No.
S13773927
CAS No.
M.F
C6H12N4
M. Wt
140.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine

Product Name

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine

IUPAC Name

N-ethyl-2-(triazol-2-yl)ethanamine

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

InChI

InChI=1S/C6H12N4/c1-2-7-5-6-10-8-3-4-9-10/h3-4,7H,2,5-6H2,1H3

InChI Key

ZDBZFZQSDUGMQN-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1N=CC=N1

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is a triazole derivative characterized by the presence of a triazole ring attached to an ethylamine moiety. This compound exhibits structural features that make it significant in various chemical and biological contexts. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is known for its stability and diverse reactivity, which is crucial for its applications in medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to form various oxides, which may have different biological or chemical properties.
  • Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.
  • Substitution: The compound can undergo nucleophilic substitution reactions, allowing for the replacement of functional groups.

Common reagents involved in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents used.

The biological activities of Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine are primarily attributed to its triazole moiety. Triazoles are known for their antimicrobial properties and have been investigated for their potential anticancer effects. Studies have shown that compounds containing triazole rings can inhibit various enzymes and interfere with cellular processes, making them candidates for drug development against infections and cancer.

The synthesis of Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine typically involves the following methods:

  • Huisgen Cycloaddition: This method involves the reaction of azides with alkynes under mild conditions, often facilitated by copper(I) catalysts. This "click chemistry" approach is highly efficient for forming triazole rings.
    Azide+AlkyneCu I Triazole\text{Azide}+\text{Alkyne}\xrightarrow{\text{Cu I }}\text{Triazole}
  • Amine Addition: The reaction can also involve the addition of ethylamine to a suitable precursor to form the desired product.
  • Continuous Flow Synthesis: For industrial applications, continuous flow reactors may be employed to enhance yield and purity while minimizing by-products.

These methods highlight the versatility and efficiency of synthesizing triazole derivatives.

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine has several applications across different fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly those targeting microbial infections or cancer.
  • Materials Science: The compound can be utilized in creating polymers and coatings due to its unique chemical properties.
  • Biochemical Research: It acts as a probe in biochemical assays to study enzyme activities and protein interactions.

The interaction studies involving Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine focus on its binding affinity with various biological targets. The triazole ring's ability to form stable complexes with metal ions allows it to modulate enzymatic activities effectively. Research indicates that this compound may inhibit specific enzymes involved in critical metabolic pathways, providing insights into its potential therapeutic uses.

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine shares structural similarities with several other triazole derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amineTriazole ring with ethyl groupKnown for cholinesterase inhibition
Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amineSimilar triazole structure but methylatedExhibits different oxidation states
4-Nitrophenyl substituted 1H-triazolesContains nitrophenyl groupPotentially higher antimicrobial activity

The uniqueness of Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine lies in its specific ethyl substitution on the amine group and the positioning of the triazole ring. This configuration may influence its biological activity differently compared to other similar compounds.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

140.106196400 g/mol

Monoisotopic Mass

140.106196400 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types